5-Bromo-2-propoxypyridine
Overview
Description
5-Bromo-2-propoxypyridine is a heterocyclic organic compound with the molecular formula C8H10BrNO. It is a derivative of pyridine, where the bromine atom is substituted at the 5th position and a propoxy group is attached at the 2nd position. This compound is used as a building block in various chemical syntheses and has applications in scientific research .
Mechanism of Action
Target of Action
It is often used as a building block in the synthesis of various bioactive compounds .
Mode of Action
5-Bromo-2-propoxypyridine is commonly used in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of two chemically differentiated fragments with the help of a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which this compound is often involved, is a key process in the formation of carbon-carbon bonds. This reaction is widely applied in the synthesis of various organic compounds, including pharmaceuticals and polymers . The specific biochemical pathways affected by this compound would depend on the final compound that it is used to synthesize.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific compound that it is used to synthesize. For instance, it has been used as a building block for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which this compound is often involved, benefits from exceptionally mild and functional group tolerant reaction conditions . The organoboron reagents used in this reaction are relatively stable, readily prepared, and generally environmentally benign .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromo-2-propoxypyridine can be synthesized through several methods. One common synthetic route involves the reaction of 5-bromo-2-fluoropyridine with 1-propanol. The reaction typically requires a base such as potassium carbonate and is carried out under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-propoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and catalysts like palladium or copper.
Coupling Reactions: Reagents such as boronic acids or esters, along with palladium catalysts, are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds or other complex organic molecules.
Scientific Research Applications
5-Bromo-2-propoxypyridine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxypyridine: Similar structure but with a methoxy group instead of a propoxy group.
5-Bromo-2-isopropoxypyridine: Similar structure but with an isopropoxy group.
Uniqueness
5-Bromo-2-propoxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its propoxy group provides different steric and electronic effects compared to methoxy or isopropoxy groups, influencing its reactivity and applications .
Properties
IUPAC Name |
5-bromo-2-propoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-2-5-11-8-4-3-7(9)6-10-8/h3-4,6H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWVJCMWTJITGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40633578 | |
Record name | 5-Bromo-2-propoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40633578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850142-79-9 | |
Record name | 5-Bromo-2-propoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40633578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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